Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by a tert-butyl group, a bicyclo[1.1.1]pentane moiety, and a piperazine ring, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{3-aminobicyclo[111]pentan-1-yl}piperazine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a molecular probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery and development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane moiety provides a rigid framework that can enhance binding affinity to these targets. The piperazine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core but lacks the piperazine ring.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Similar in structure but with a methyl group instead of the piperazine ring.
Uniqueness
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is unique due to the presence of both the bicyclo[1.1.1]pentane core and the piperazine ring. This combination provides a distinct set of chemical and physical properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H25N3O2 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O2/c1-12(2,3)19-11(18)16-4-6-17(7-5-16)14-8-13(15,9-14)10-14/h4-10,15H2,1-3H3 |
InChI Key |
FBKBZLHALSPHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)(C3)N |
Origin of Product |
United States |
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